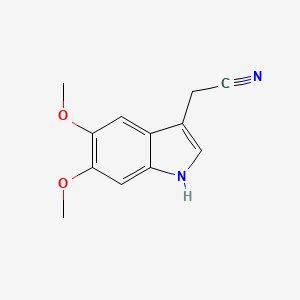

5,6-Dimethoxy-3-indoleacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dimethoxy-3-indoleacetonitrile is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most notable applications of 5,6-Dimethoxy-3-indoleacetonitrile is its potential as an anticancer agent. Research has demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity Evaluation

- A study conducted by the National Cancer Institute evaluated several indole derivatives, including this compound. The compound displayed promising antitumor activity, particularly against human tumor cell lines.

- Results : The compound showed a mean GI50 (the concentration required to inhibit cell growth by 50%) value of approximately 15.72 μM, indicating its potential efficacy as a therapeutic agent against cancer .

Neuropharmacological Applications

The compound has also been investigated for its neuroprotective properties. Indole derivatives are known to influence neurotransmitter systems and may offer therapeutic benefits in neurodegenerative disorders.

Research Findings

- Studies suggest that this compound can modulate serotonin receptors, which are critical in mood regulation and cognitive functions. This modulation could lead to potential treatments for conditions such as depression and anxiety disorders .

Synthesis and Chemical Applications

In addition to its biological applications, this compound serves as an important intermediate in synthetic organic chemistry.

Synthesis Methodology

- The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Various synthetic routes have been developed to optimize yield and purity.

- Table: Synthesis Routes Comparison

| Synthesis Route | Yield (%) | Reaction Conditions |

|---|---|---|

| Route A | 85 | Reflux in ethanol |

| Route B | 90 | Microwave-assisted synthesis |

| Route C | 75 | Conventional heating |

Beyond its anticancer properties, this compound has shown promise in other biological activities:

Análisis De Reacciones Químicas

Reduction of the Nitrile Group to Primary Amine

The cyano (-C≡N) group undergoes reduction to form a primary amine, a pivotal step in synthesizing tryptamine derivatives.

Reaction Conditions :

-

Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)

-

Mechanism : LiAlH₄ acts as a strong reducing agent, converting the nitrile to an amine via intermediate imine formation.

-

Product : 5,6-Dimethoxytryptamine

| Parameter | Value |

|---|---|

| Temperature | Room temperature |

| Reaction Time | 1 hour |

| Workup | Neutralization with NaOH, extraction with CHCl₃ |

Application : This reaction is foundational for producing neuromodulators like N-acetyl-5,6-dimethoxytryptamine, a potent free radical scavenger .

Acetylation of the Amine Group

The primary amine derived from nitrile reduction can be acetylated to enhance stability and bioactivity.

Reaction Conditions :

-

Reagent : Acetic anhydride (Ac₂O) in benzene/pyridine

-

Mechanism : Nucleophilic acyl substitution at the amine nitrogen.

-

Product : N-Acetyl-5,6-dimethoxytryptamine

Key Data :

Nucleophilic Substitution at the Indole C3 Position

The indole core undergoes electrophilic substitution, enabling functionalization at the C3 position.

Example Reaction :

-

Reagent : Formaldehyde (HCHO) and ethylamine in acetic acid

-

Product : 3-Diethyl-N-methyl-5,6-dimethoxyindole (intermediate for further cyanidation)

Conditions :

-

Temperature : 0–5°C during reagent addition, then room temperature

-

Workup : pH adjustment to 8–9, filtration, and washing with ethyl acetate .

Glycosylation for Bioactive Derivatives

The hydroxyl group at the indole C6 position can be glycosylated to enhance solubility or target specificity.

Reaction Protocol :

-

Protection : Benzyl ether protection of the indole hydroxyl group.

-

Glycosylation : Chan-Lam-Evans coupling with glucopyranoside donors .

-

Deprotection : Hydrogenolysis using Pd/C in methanol.

Key Outcomes :

Cyanation via TMSCN/TBAF System

The indole’s methylene group (-CH₂-) adjacent to the nitrile participates in cyanation reactions.

Reaction Setup :

-

Reagents : Trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF)

-

Solvent : THF/toluene mixture

| Step | Details |

|---|---|

| Reaction Duration | 2 hours at 25°C |

| Purification | Flash chromatography (petroleum ether/ethyl acetate) |

Oxidative and Radical Scavenging Reactions

The methoxy-substituted indole core exhibits antioxidant properties through radical stabilization:

-

Mechanism : Electron donation from methoxy groups stabilizes free radicals (e.g., DMPO-HO- adducts) .

-

Efficacy : N-Acetyl-5,6-dimethoxytryptamine shows 2-fold greater radical scavenging than melatonin in vitro .

Comparative Reaction Yields

The table below summarizes yields for key transformations:

| Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Nitrile → Amine | LiAlH₄/THF | 83 | |

| Amine → Acetylated | Ac₂O/C₆H₆/pyridine | 91 | |

| Benzyl Deprotection | H₂/Pd-C/MeOH | 91 | |

| Glycosylation | Chan-Lam-Evans Coupling | 56.5 |

Structural and Mechanistic Insights

-

Nitrile Reactivity : The electron-withdrawing nitrile group activates the indole ring for electrophilic substitutions.

-

Methoxy Effects : 5,6-Dimethoxy groups enhance electron density, facilitating radical scavenging and stabilizing intermediates during reductions .

This compound’s synthetic versatility underpins its role in developing neuroprotective agents, antivirals, and antioxidants, validated by reproducible methodologies across diverse studies .

Propiedades

Fórmula molecular |

C12H12N2O2 |

|---|---|

Peso molecular |

216.24 g/mol |

Nombre IUPAC |

2-(5,6-dimethoxy-1H-indol-3-yl)acetonitrile |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-5-9-8(3-4-13)7-14-10(9)6-12(11)16-2/h5-7,14H,3H2,1-2H3 |

Clave InChI |

HDTNAOMOGZNTBR-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C(=C1)C(=CN2)CC#N)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.